4-Fluoro-2,6-dimethylpyridine

Description

Overview of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives are ubiquitous in chemical research and industry. nih.govnih.gov They serve as fundamental building blocks in the synthesis of a wide array of functional molecules. In medicinal chemistry, the pyridine ring is a common pharmacophore found in numerous approved drugs. globalresearchonline.netjchemrev.com Beyond pharmaceuticals, pyridine derivatives are crucial as ligands in catalysis, enabling a variety of chemical transformations with high efficiency and selectivity. They also find applications in the development of functional materials, including polymers and dyes. nih.govnih.gov The versatility of the pyridine scaffold stems from its aromaticity, the presence of the basic nitrogen atom, and the ability to undergo various substitution reactions. nih.gov

Structural Context of 4-Fluoro-2,6-dimethylpyridine within Fluoropyridines

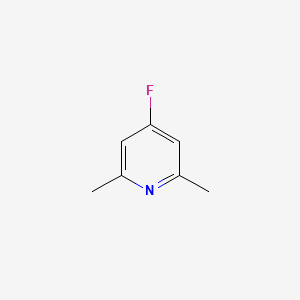

This compound belongs to the family of fluorinated pyridine derivatives. Its structure is characterized by a pyridine ring substituted with a fluorine atom at the 4-position and two methyl groups at the 2- and 6-positions. The methyl groups provide steric hindrance around the nitrogen atom, which can influence its nucleophilicity and basicity. The fluorine atom at the 4-position, being highly electronegative, significantly impacts the electronic properties of the pyridine ring, making the 4-position susceptible to nucleophilic attack. This structural arrangement makes this compound a valuable intermediate for the synthesis of more complex molecules through nucleophilic aromatic substitution (SNAr) reactions.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2,6-dimethylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTHUYYKGQCVEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618510 | |

| Record name | 4-Fluoro-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28489-31-8 | |

| Record name | 4-Fluoro-2,6-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28489-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2,6-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluoro 2,6 Dimethylpyridine

Direct Fluorination Approaches

Direct fluorination involves the introduction of a fluorine atom onto the 2,6-dimethylpyridine (B142122) (2,6-lutidine) scaffold. This is typically accomplished by activating a C-H bond at the 4-position for substitution.

C-H Fluorination Strategies

Direct C-H fluorination is an atom-economical approach to synthesize 4-fluoro-2,6-dimethylpyridine. This strategy often relies on powerful fluorinating agents capable of reacting with the electron-rich pyridine (B92270) ring. The methyl groups at the 2- and 6-positions electronically direct the substitution to the 4-position. One patented method describes the direct fluorination of substituted pyridines using diluted gaseous fluorine at low temperatures, ranging from -40°C to +25°C, to produce the corresponding 2-fluoro substituted pyridine. google.com However, methods employing electrophilic fluorinating reagents are more common in laboratory settings due to their milder conditions and improved selectivity.

Electrophilic and Nucleophilic Fluorination Techniques

Electrophilic fluorination is the most direct method for synthesizing this compound from 2,6-dimethylpyridine. This reaction proceeds via an electrophilic aromatic substitution mechanism. Reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) are frequently used for this purpose due to their efficacy and relative stability. cas.cn The reaction is typically performed in an organic solvent like acetonitrile (B52724) or dichloromethane. The steric and electronic influence of the two methyl groups directs the incoming electrophilic fluorine to the para-position (C-4).

A study on the enantioselective fluorination of other substrates noted that 2,6-lutidine can be used as a non-nucleophilic weak base to promote the enolization of substrates or to accelerate proton abstraction. acs.orgnih.govacs.orgbeilstein-journals.org While not a direct synthesis of the target compound, this highlights the role of 2,6-lutidine in fluorination chemistry.

| Fluorinating Agent | Solvent | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|

| Selectfluor | Acetonitrile | 25–50 | 12–24 | 60–75 |

| NFSI | Dichloromethane | 25–50 | 12–24 | 60–75 |

Indirect Synthesis via Precursors

Indirect methods involve the synthesis of an intermediate which is then converted to the final product. These multi-step sequences can offer advantages in terms of scalability and avoidance of harsh fluorinating agents.

Halogen Exchange Reactions

A common and scalable indirect route is the halogen exchange (Halex) reaction. This nucleophilic aromatic substitution (SNAr) involves replacing a halogen, typically chlorine or bromine, at the 4-position with fluoride (B91410). The process begins with the synthesis of a 4-halo-2,6-dimethylpyridine precursor.

Step 1: Synthesis of 4-Chloro-2,6-dimethylpyridine (B1297441) Chlorination of 2,6-dimethylpyridine can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas, often with a Lewis acid catalyst.

Step 2: Fluorination via Halogen Exchange The resulting 4-chloro-2,6-dimethylpyridine undergoes nucleophilic substitution with a fluoride source, such as anhydrous potassium fluoride (KF), in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Similarly, 4-bromo-2,6-dimethylpyridine (B109321) can be used as the precursor for fluorination. oakwoodchemical.comnih.gov

| Step | Precursor | Reagent(s) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 (Chlorination) | 2,6-Dimethylpyridine | SO₂Cl₂, I₂ (cat.) | Carbon tetrachloride | 45–50 | 70–84 |

| 2 (Fluorination) | 4-Chloro-2,6-dimethylpyridine | Potassium Fluoride (KF) | Dimethylformamide (DMF) | 120–150 | 65–72 |

Cycloaddition and Condensation Reactions for Pyridine Ring Formation with Fluorine Incorporation

Building the fluorinated pyridine ring from acyclic precursors is a powerful strategy. Cycloaddition reactions, in particular, offer a de novo synthesis route. One efficient method is a copper- and base-catalyzed [3+3] cycloaddition of active methylene (B1212753) isocyanides with difluorocyclopropenes, which yields highly functionalized 4-fluoropyridines. rsc.orgrsc.org While this specific reaction produces more complex derivatives, the underlying principle of constructing the ring with fluorine already incorporated is significant. Other cycloaddition strategies, such as a [4+2] cycloaddition, have also been developed for synthesizing substituted 3-fluoropyridines. dntb.gov.ua Similarly, a route to 4-fluoropyridazines has been reported via a [2+1]/[3+2] cycloaddition sequence. dntb.gov.ua Condensation reactions are another classical approach; for instance, the Hantzsch pyridine synthesis can be adapted to introduce a fluorine-containing moiety into the pyridine ring. indexcopernicus.com

Derivatization from Related Pyridines

This approach involves modifying a functional group already present at the 4-position of the 2,6-dimethylpyridine ring.

From 4-Aminopyridines: The Balz-Schiemann reaction is a traditional method for converting an aromatic amine to a fluoride. This involves the diazotization of 4-amino-2,6-dimethylpyridine with a nitrite (B80452) source in the presence of fluoroboric acid or its salts, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. rsc.orggoogle.com

From Pyridine N-Oxides: The N-oxide of 2,6-dimethylpyridine can be activated and subsequently functionalized. For example, 2,6-dimethylpyridine N-oxide can be activated with triflic anhydride (B1165640) (Tf₂O), followed by reaction with a nucleophile like diethyl 2-fluoromalonate, to introduce a fluorinated substituent at the 4-position. nih.gov

From 4-(Bromomethyl)-2,6-dimethylpyridine: A related synthesis involves the fluorination of a methyl group substituent. 4-(Bromomethyl)-2,6-dimethylpyridine can be reacted with a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) to yield 4-(fluoromethyl)-2,6-dimethylpyridine. indexcopernicus.com While this produces an isomer of the target compound, it demonstrates a derivatization pathway starting from a functionalized pyridine.

Modern Synthetic Techniques and Catalysis in Fluoropyridine Synthesis

Transition-Metal-Catalyzed Fluorination

Transition-metal catalysis has become a cornerstone of modern organic synthesis, and its application to fluorination reactions has been particularly impactful. mdpi.com These catalytic systems can facilitate the formation of carbon-fluorine bonds with high levels of control and efficiency. mdpi.com

One of the key advantages of transition-metal-catalyzed fluorination is the ability to achieve site-selective C-H fluorination, which is a highly desirable transformation from an atom-economy perspective. mdpi.com Various transition metals, including palladium, nickel, and copper, have been employed in these reactions. For instance, palladium-catalyzed C-H fluorination often proceeds via a high-valent metal intermediate. cas.cn

In the context of pyridine derivatives, nickel-catalyzed reactions have shown considerable promise. Sodeoka and co-workers developed a notable method for the direct asymmetric fluorination of α-aryl acetic acid derivatives utilizing a NiCl₂–BINAP catalyst system. acs.org This reaction required the presence of 2,6-lutidine and triethylsilyl triflate for efficient fluorination. acs.org While not a direct synthesis of this compound, this work highlights the utility of nickel catalysis for the fluorination of substrates containing a pyridine-like motif. The 2,6-lutidine in this system is proposed to facilitate the enolization of the substrate. acs.org

Further research has explored the use of DBFOX-Ph/metal complexes for the enantioselective fluorination of related substrates. beilstein-journals.orgnih.gov Optimization studies revealed that a catalyst system composed of DBFOX-Ph and Ni(ClO₄)₂·6H₂O, sometimes in the presence of 2,6-lutidine, could afford fluorinated products in good yields and with moderate to good enantioselectivities. beilstein-journals.orgnih.gov

Table 1: Examples of Transition-Metal-Catalyzed Fluorination Reactions

| Catalyst System | Substrate Type | Fluorinating Agent | Additive | Key Finding | Reference |

| NiCl₂–BINAP | α-aryl acetic acid derivatives | NFSI | 2,6-lutidine, Triethylsilyl triflate | Achieved good yields and high enantioselectivity. acs.org | acs.org |

| DBFOX-Ph/Ni(ClO₄)₂·6H₂O | 3-(2-arylacetyl)-2-thiazolidinones | NFSI | 2,6-lutidine (optional) | Good to high yields with moderate to good enantioselectivities. beilstein-journals.orgnih.gov | beilstein-journals.orgnih.gov |

| Pd(TFA)₂ / Cr-salen | Allylic substrates | Et₃N·HF | Bis-sulfoxide ligand | Demonstrates a mechanistically distinct approach to C(sp³)–H fluorination. cas.cn | cas.cn |

This table is based on data from the provided text and is for illustrative purposes. It may not be exhaustive.

Photoredox Catalysis in Fluorination

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis, enabling unique bond formations under mild conditions. mdpi.comacs.org This strategy has been successfully applied to the synthesis of fluorinated aromatic compounds. mdpi.com The fundamental principle involves the use of a photocatalyst that, upon excitation by visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. acs.org

Several research groups have demonstrated the utility of photoredox catalysis for C-H fluorination. mdpi.com For instance, the direct C-H fluorination of arenes and heteroarenes has been achieved using organic photoredox catalysts. nih.gov This approach can obviate the need for pre-functionalized starting materials. nih.gov

In a notable example, the synthesis of 3-fluoropyridines was accomplished through a photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, catalyzed by fac-[Ir(ppy)₃] under blue LED irradiation. acs.org Although this method produces 3-fluoropyridines, the underlying principles of radical generation and coupling are relevant to the broader field of fluoropyridine synthesis.

The choice of photocatalyst and fluorinating agent is crucial for the success of these reactions. Iridium and ruthenium complexes are commonly used photocatalysts, while reagents like Selectfluor® can serve as both a fluorine source and an oxidant in photoredox cycles. mdpi.com

Table 2: Key Features of Photoredox Catalysis in Fluorination

| Feature | Description | Reference |

| Mechanism | Generation of radical intermediates via single-electron transfer initiated by a photocatalyst. acs.org | acs.org |

| Catalysts | Commonly used catalysts include iridium and ruthenium complexes. mdpi.commdpi.com | mdpi.commdpi.com |

| Fluorinating Agents | Reagents like Selectfluor® can act as both a fluorine source and an oxidant. mdpi.com | mdpi.com |

| Advantages | Mild reaction conditions, high functional group tolerance, and access to unique reaction pathways. mdpi.com | mdpi.com |

This table is based on data from the provided text and is for illustrative purposes. It may not be exhaustive.

Microwave-Assisted Synthesis of Pyridine Derivatives

Microwave-assisted synthesis has become a valuable technique for accelerating organic reactions, often leading to shorter reaction times, higher yields, and improved purity of products. researchgate.net The use of microwave irradiation has been particularly beneficial in the synthesis of heterocyclic compounds, including fluorinated derivatives. researchgate.netresearchgate.net

Microwave heating can promote the desolvation of anions, such as fluoride, thereby enhancing their nucleophilicity in substitution reactions. researchgate.net This principle has been applied to the synthesis of fluoroazines from their chloro- or bromo-substituted precursors using hydrated potassium fluoride in DMSO. researchgate.net A study describes the microwave-assisted fluorination of 4-chlorothieno[2,3-d]pyrimidines using KF·2H₂O in DMSO at 120°C for 15 minutes. researchgate.net While this example does not directly involve this compound, it demonstrates the potential of microwave technology for the efficient synthesis of fluorinated heterocycles via nucleophilic aromatic substitution.

The application of microwave technology can be particularly advantageous for reactions that are sluggish at conventional temperatures. The rapid and uniform heating provided by microwaves can significantly reduce reaction times from hours to minutes. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave Heating | Reference |

| Reaction Time | Often hours | Typically minutes | researchgate.net |

| Yields | Variable | Often higher | researchgate.net |

| Side Reactions | More prevalent | Reduced | researchgate.net |

| Heating | Conduction/Convection | Direct interaction with molecules | researchgate.net |

This table is based on data from the provided text and is for illustrative purposes. It may not be exhaustive.

Reaction Pathways and Mechanistic Investigations of 4 Fluoro 2,6 Dimethylpyridine

Nucleophilic Aromatic Substitution (SNAr) Mechanisms on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 4-fluoro-2,6-dimethylpyridine. The electron-withdrawing nature of the ring nitrogen and the fluorine atom makes the pyridine ring susceptible to attack by nucleophiles, particularly at positions ortho and para to the nitrogen.

Influence of Fluorine on Ring Activation

The fluorine atom at the C-4 position plays a crucial role in activating the pyridine ring for nucleophilic aromatic substitution. This activation is a hallmark of SNAr reactions, where the typical halide reactivity order (I > Br > Cl > F) is inverted (F > Cl > Br > I). nih.gov

This reversal, often termed the "element effect" in SNAr, is attributed to two main factors:

High Electronegativity (Inductive Effect): Fluorine is the most electronegative element. Its strong electron-withdrawing inductive effect polarizes the C-F bond, making the ipso-carbon (C-4) highly electrophilic and susceptible to nucleophilic attack. acs.org This effect is paramount in the rate-determining step of the SNAr mechanism, which is the initial addition of the nucleophile to form the Meisenheimer complex. acs.org The high electronegativity of fluorine stabilizes this anionic intermediate, lowering the activation energy of the first step. acs.org

Rate-Determining Step: In the two-step addition-elimination mechanism of SNAr, the first step (nucleophilic addition and formation of the Meisenheimer complex) is typically slow and rate-determining, as it involves the loss of aromaticity. acs.org The second step, the elimination of the halide leaving group to restore aromaticity, is fast. acs.org Consequently, the C-F bond strength, which makes fluoride (B91410) a poor leaving group in other substitution reactions like SN2, is less important here. The dominant factor is the rate of formation of the intermediate, which is accelerated by the powerful inductive effect of fluorine. acs.orgnih.gov

Research has demonstrated that the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, underscoring the activating influence of fluorine. nih.gov This principle directly applies to this compound, where the fluorine at the para-position strongly activates the ring for substitution.

C-F Bond Activation and Functionalization

Beyond acting as a leaving group in SNAr, the C-F bond in this compound can be directly activated and functionalized through various transition metal-catalyzed reactions. These methods provide powerful alternatives for forming new carbon-carbon and carbon-heteroatom bonds.

Hydrodefluorination Reactions

Hydrodefluorination (HDF) is the replacement of a fluorine atom with a hydrogen atom. This reaction can be achieved using various catalytic systems. For instance, nickel-catalyzed HDF reactions have been shown to be effective for fluoro-aromatics. acs.org Using silanes as the hydrogen source and an easily accessible nickel(II) catalyst, selective hydrodefluorination of fluoro-aromatics can be achieved, providing access to partially fluorinated compounds. acs.org The mechanism often involves the oxidative addition of the C-F bond to a low-valent metal center, followed by a step that delivers the hydride.

Cross-Coupling Reactions Involving C-F Bonds

The robust nature of the C-F bond makes its use in cross-coupling reactions challenging, but significant progress has been made. rsc.orgsigmaaldrich.com Various protocols have been developed for the cross-coupling of fluoro-aromatics, including palladium- and nickel-catalyzed methods.

Negishi-type Coupling: Rhodium-catalyzed Negishi-type cross-coupling reactions have been developed for fluorinated olefins, involving both C-F and C-H bond activation. nih.gov

Suzuki-Miyaura Coupling: Palladium-catalyzed Suzuki-Miyaura cross-coupling of fluoro-aromatics with boronic acids can be achieved, although it often requires specific ligands or additives to facilitate the challenging C-F bond activation step. wikipedia.org

Coupling with Grignard Reagents: Palladium complexes have been found to be excellent catalysts for the ortho-selective cross-coupling of fluorobenzene (B45895) derivatives with Grignard reagents. acs.org

These reactions typically proceed via an oxidative addition of the C(sp²)–F bond to a low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)). This is often the most difficult step. Subsequent transmetalation with the organometallic coupling partner (e.g., organoboron, organozinc) and reductive elimination yields the cross-coupled product and regenerates the active catalyst.

| Reaction Type | Catalyst System (Example) | Coupling Partner | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Palladium(0) complexes | Arylboronic acids | wikipedia.org |

| Negishi | Rhodium(I) complexes | Organozinc reagents | nih.gov |

| Kumada | Palladium or Nickel complexes | Grignard reagents (R-MgX) | acs.org |

Electrophilic and Radical Reactions

While the chemistry of this compound is dominated by nucleophilic attack, electrophilic and radical reactions represent alternative, though less common, pathways.

Electrophilic Reactions: The pyridine ring is inherently electron-deficient, a characteristic that is further intensified by the strong electron-withdrawing nature of the fluorine atom. This electronic property makes the aromatic ring strongly deactivated towards electrophilic aromatic substitution (EAS). Classical EAS reactions such as nitration, sulfonation, and Friedel-Crafts alkylation/acylation are generally difficult to perform on the pyridine ring of this compound. youtube.com Attack by an electrophile is highly unfavorable as it would require placing a positive charge on an already electron-poor system. Therefore, electrophilic substitution on the ring is not a synthetically viable pathway for this compound under standard conditions.

Radical Reactions: In contrast to electrophilic reactions, radical substitutions can be performed on electron-deficient heterocycles like pyridine, most notably through the Minisci reaction. wikipedia.org The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated, electron-deficient heterocycle. wikipedia.org

Photochemical Reactions

While direct photochemical studies on this compound are not extensively documented, the behavior of structurally related fluorinated pyridines in the presence of transition metal complexes provides significant insights into potential reaction pathways. Research on the photochemical reactions of fluorinated pyridines with half-sandwich rhodium complexes, such as CpRh(PMe₃)(C₂H₄), has demonstrated a propensity for C-H and C-F bond activation. nih.gov

Irradiation of such complexes in the presence of fluoropyridines can lead to several outcomes, including the formation of η²-C,C-coordinated pyridine complexes, C-H oxidative addition products, or cyclometalated products resulting from combined C-H and C-F bond activation with HF elimination. nih.gov For instance, with pentafluoropyridine (B1199360), an η²-C,C-coordinated complex is formed, whereas 2,3,5,6-tetrafluoropyridine (B1295328) undergoes selective C-H activation. nih.gov In the case of 4-substituted tetrafluoropyridines, cyclometalation is observed. nih.gov

Given these precedents, it is plausible that the photochemical reaction of this compound with a similar rhodium complex would likely proceed via activation of the C-H bonds of the methyl groups, a pathway well-established for related systems. The presence of the electron-donating methyl groups might also influence the electronic properties of the pyridine ring, potentially affecting the regioselectivity of the reaction.

Table 1: Photochemical Reactions of Fluorinated Pyridines with CpRh(PMe₃)(C₂H₄)

| Fluorinated Pyridine | Reaction Type | Product |

|---|---|---|

| Pentafluoropyridine | η²-C,C-coordination | CpRh(PMe₃)(η²-C,C-C₅NF₄) |

| 2,3,5,6-Tetrafluoropyridine | C–H oxidative addition | CpRh(PMe₃)(C₅NF₄)H |

Mechanistic Probes using Spectroscopic and Electroanalytical Methods

Spectroscopic techniques are pivotal in elucidating the structures of intermediates and products in the reactions of fluorinated pyridines. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is essential for characterizing the coordination modes and the outcome of bond activation processes. For example, in the study of rhodium complexes, NMR was used to confirm the formation of the η²-C,C-coordinated pentafluoropyridine complex and the C-H oxidative addition product of 2,3,5,6-tetrafluoropyridine. nih.gov Single-crystal X-ray diffraction has also been employed to determine the precise molecular structures of these photoproducts, providing definitive evidence for the observed bonding arrangements. nih.gov

Role of Steric and Electronic Effects of Alkyl Substituents on Reactivity

The methyl groups at the 2 and 6 positions of the pyridine ring in this compound exert profound steric and electronic effects that significantly influence its reactivity.

Steric Effects:

The primary steric effect of the 2,6-dimethyl substitution is the hindrance around the nitrogen atom. This steric bulk can impede the approach of reagents, including protons and Lewis acids, thereby reducing the basicity of the nitrogen atom compared to unhindered pyridines. researchgate.net This phenomenon is well-documented in related systems like 2,6-di-t-butylpyridine, which exhibits unusual chemical properties due to extreme steric hindrance. researchgate.net While the methyl groups in this compound are less bulky than t-butyl groups, they still provide a significant steric shield. This hindrance can also influence the regioselectivity of reactions, favoring attack at less hindered positions of the ring. In the context of nucleophilic substitution reactions, steric hindrance at the carbon atoms adjacent to the nitrogen can retard the rate of reaction. nih.gov

Electronic Effects:

Electronically, alkyl groups are known to be electron-donating through an inductive effect (+I). The two methyl groups in this compound, therefore, increase the electron density on the pyridine ring. This increased electron density can have several consequences:

It can enhance the nucleophilicity of the pyridine ring, making it more susceptible to electrophilic attack, although this is counteracted by the deactivating effect of the nitrogen atom itself. researchgate.net

The electron-donating nature of the methyl groups can influence the stability of reaction intermediates.

In the context of metal-catalyzed reactions, the electronic properties of the pyridine can affect its coordination to the metal center and the subsequent reactivity of the complex.

Table 2: Summary of Steric and Electronic Effects of 2,6-Dimethyl Substituents

| Effect | Description | Consequence on Reactivity |

|---|---|---|

| Steric Hindrance | The physical bulk of the methyl groups around the nitrogen atom and adjacent carbons. | - Reduced basicity of the nitrogen atom. researchgate.net- Hindrance to the approach of reagents. nih.gov- Can influence regioselectivity. |

| Electronic Donation (+I Effect) | The inductive effect of the methyl groups increases electron density on the pyridine ring. | - Increased nucleophilicity of the ring.- Stabilization of certain reaction intermediates. |

Advanced Spectroscopic Characterization in Research of 4 Fluoro 2,6 Dimethylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 4-Fluoro-2,6-dimethylpyridine. Multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, not only confirm the molecular structure but also provide sensitive probes into the electronic properties, pH-dependent behavior, and coordination chemistry of the compound.

The NMR spectra of this compound are defined by the molecule's C₂ᵥ symmetry. This symmetry results in chemically equivalent pairs of protons, methyl groups, and aromatic carbons, simplifying the spectra and aiding in their interpretation.

¹H NMR: The proton NMR spectrum is expected to show two signals. The protons of the two methyl groups at the C2 and C6 positions are equivalent and should appear as a single, sharp singlet. The two aromatic protons at the C3 and C5 positions are also equivalent and are expected to produce a single signal. Due to coupling with the fluorine atom at the C4 position, this aromatic signal would likely appear as a triplet. For the parent compound, 2,6-dimethylpyridine (B142122) (2,6-lutidine), the aromatic protons at C3/C5 appear as a doublet around δ 6.25 ppm, while the C4 proton is a triplet at δ 6.75 ppm yale.edu. The methyl protons give a singlet at approximately δ 1.87 ppm yale.edu. The introduction of the electronegative fluorine atom at the C4 position in this compound would be expected to deshield the adjacent C3/C5 protons, shifting their resonance downfield.

¹³C NMR: The ¹³C NMR spectrum will display four distinct signals corresponding to the four unique carbon environments: C2/C6, C3/C5, C4, and the methyl carbons. The carbon atoms directly bonded to fluorine (C4) and nitrogen (C2/C6) will exhibit the largest chemical shifts. For 2,6-dimethylpyridine, the corresponding carbon signals are observed at δ 156.56 (C2/C6), 119.01 (C3/C5), 135.33 (C4), and 23.48 (methyl carbons) ppm yale.edu. The C-F coupling is a key diagnostic feature; the C4 signal will appear as a large doublet due to one-bond ¹³C-¹⁹F coupling (¹JCF), while the C3/C5 signals will show a smaller two-bond coupling (²JCF).

¹⁹F NMR: As the ¹⁹F nucleus is 100% naturally abundant and highly sensitive, ¹⁹F NMR is a powerful probe huji.ac.il. The spectrum for this compound will show a single resonance for the fluorine atom at the C4 position. The chemical shift of fluorine is highly sensitive to its electronic environment fluorine1.ru. For fluoropyridines, the position of the fluorine atom dramatically influences its chemical shift fluorine1.ru. The signal for the C4 fluorine will be split into a triplet due to coupling with the two equivalent adjacent protons (H3/H5).

Table 1: Predicted NMR Chemical Shifts (δ) and Couplings for this compound Predicted values are based on analysis of 2,6-dimethylpyridine and known substituent effects in fluorinated pyridines.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H | -CH₃ (C2, C6) | ~2.5 | Singlet (s) | N/A |

| H-Ar (C3, C5) | ~7.0 | Triplet (t) | ³JHF ≈ 2-3 Hz | |

| ¹³C | -CH₃ | ~24 | Singlet | N/A |

| C3, C5 | ~110 | Doublet (d) | ²JCF ≈ 20-30 Hz | |

| C4 | ~165 | Doublet (d) | ¹JCF ≈ 230-260 Hz | |

| C2, C6 | ~158 | Singlet | N/A | |

| ¹⁹F | F (C4) | -110 to -130 | Triplet (t) | ³JFH ≈ 2-3 Hz |

The nitrogen atom in the pyridine (B92270) ring of this compound can be protonated under acidic conditions. This protonation event significantly alters the electronic structure of the aromatic ring, which can be monitored by NMR. ¹⁹F NMR is particularly well-suited for these studies due to the high sensitivity of the fluorine chemical shift to changes in the electronic environment nih.govresearchgate.net.

Upon protonation of the pyridine nitrogen, electron density is withdrawn from the aromatic ring system. This change in inductive and resonance effects leads to a noticeable shift in the ¹⁹F resonance. In studies of other fluorinated pyridines and related heterocyclic compounds, protonation typically causes a significant downfield shift (deshielding) of the fluorine signal rsc.org.

By performing an NMR titration, where spectra are recorded at various pH values, the pKa of the compound can be accurately determined. A plot of the ¹⁹F chemical shift versus pH will yield a sigmoidal curve, from which the pKa can be extracted as the inflection point unomaha.edu. This method allows for precise pKa determination in a non-invasive manner unomaha.edumst.edu.

Table 2: Representative Data from a Hypothetical ¹⁹F NMR pH Titration of this compound

| pH | Protonation State | Expected ¹⁹F Chemical Shift (δ, ppm) |

| 2.0 | Fully Protonated | -115 |

| 4.0 | Partially Protonated | -118 |

| 6.0 | Partially Protonated | -121 |

| 7.0 (pKa) | 50% Protonated | -122.5 |

| 8.0 | Mostly Deprotonated | -124 |

| 10.0 | Fully Deprotonated | -125 |

This compound, like its parent compound 2,6-lutidine, can act as a ligand in coordination complexes with metal ions wikipedia.org. The steric hindrance provided by the two methyl groups adjacent to the nitrogen donor atom influences its coordination properties. NMR spectroscopy is a primary technique for studying the formation and structure of such complexes in solution.

Upon coordination of the nitrogen atom to a metal center, significant changes in the NMR spectra are observed:

¹H and ¹³C NMR: The coordination induces a downfield shift in the signals of the ring protons and carbons due to the withdrawal of electron density by the metal ion. The magnitude of this "coordination shift" can provide information about the strength of the metal-ligand bond. The symmetry of the ligand may also be altered depending on the coordination geometry, potentially leading to the splitting of signals that were equivalent in the free ligand.

¹⁹F NMR: The ¹⁹F chemical shift is also sensitive to complexation. Changes in the electronic structure of the pyridine ring upon coordination are transmitted to the fluorine atom, resulting in a shift in its resonance. For paramagnetic metal complexes, the interaction with the unpaired electron(s) of the metal can lead to very large chemical shifts and significant line broadening, providing insights into the magnetic properties of the complex nih.gov.

By monitoring the chemical shift changes during a titration of the ligand with a metal salt, the stoichiometry and stability constant of the resulting complex can be determined ccpn.ac.uk.

Vibrational Spectroscopy: FT-IR and Raman Analysis for Molecular Fingerprinting

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. Key absorptions for this compound would include C-H stretching from the methyl groups and the aromatic ring, C-C and C-N stretching vibrations within the pyridine ring, and C-H bending modes. The C-F stretching vibration is a particularly strong and characteristic band, typically appearing in the 1100-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric vibrations and vibrations of non-polar bonds often give strong Raman signals. For this compound, the symmetric ring breathing mode is expected to be a prominent feature in the Raman spectrum.

Analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), allows for the assignment of specific absorption bands to particular molecular motions nih.govijseas.com.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Frequencies are estimated based on typical values for substituted pyridines and aromatic fluorides.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected FT-IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Medium |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium | Strong |

| C=C / C=N Ring Stretch | 1400 - 1650 | Strong | Strong |

| CH₃ Bending | 1370 - 1470 | Medium-Strong | Medium |

| C-F Stretch | 1100 - 1300 | Very Strong | Weak |

| Ring Breathing | 980 - 1050 | Weak | Very Strong |

| C-H Out-of-Plane Bend | 700 - 900 | Strong | Weak |

X-ray Diffraction Studies for Solid-State Structure and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable crystals of this compound can be grown, this technique would provide a wealth of structural information.

The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the pyridine ring and the geometry of the methyl and fluoro substituents. Furthermore, it would reveal how the molecules pack together in the crystal lattice. Intermolecular interactions, such as C-H···F or C-H···N hydrogen bonds and π–π stacking interactions between pyridine rings, would be identified and characterized nih.govresearchgate.net. This information is critical for understanding the solid-state properties of the material and for rationalizing its physical characteristics, such as melting point and solubility.

Table 4: Illustrative Crystal Data and Structure Refinement Parameters for a Hypothetical X-ray Diffraction Study

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| a (Å) | 8.5 | Unit cell dimension. |

| b (Å) | 10.2 | Unit cell dimension. |

| c (Å) | 7.8 | Unit cell dimension. |

| β (°) | 95.5 | Unit cell angle. |

| V (ų) | 672.3 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern upon ionization. For this compound (C₇H₈FN), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺˙) corresponding to the intact molecule. The molecular weight of this compound is 125.14 g/mol . The fragmentation pattern can be predicted by considering the cleavage of the weakest bonds and the formation of stable fragments. Key fragmentation pathways would be analogous to those of 2,6-dimethylpyridine nist.govrestek.com.

Common fragmentation pathways include:

Loss of a methyl radical (•CH₃): Cleavage of a C-C bond between the ring and a methyl group would result in a stable pyridinium-type cation.

Loss of hydrogen cyanide (HCN): A characteristic fragmentation for pyridine rings, leading to the formation of a five-membered ring fragment.

Loss of a hydrogen radical (•H): From the molecular ion to form an [M-1]⁺ ion, often observed in aromatic systems.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Formula | Predicted m/z | Description |

| [M]⁺˙ | [C₇H₈FN]⁺˙ | 125 | Molecular Ion |

| [M-H]⁺ | [C₇H₇FN]⁺ | 124 | Loss of a hydrogen radical |

| [M-CH₃]⁺ | [C₆H₅FN]⁺ | 110 | Loss of a methyl radical |

| [M-HCN]⁺˙ | [C₆H₇F]⁺˙ | 98 | Loss of hydrogen cyanide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvent Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique used to investigate the electronic structure of molecules containing chromophores. In this compound, the substituted pyridine ring acts as the chromophore, absorbing light in the UV region to promote valence electrons from a ground state to a higher energy excited state. libretexts.org The analysis of this absorption provides insight into the types of electronic transitions occurring within the molecule and their sensitivity to the surrounding chemical environment, particularly the solvent.

Electronic Transitions

The electronic structure of this compound allows for two primary types of electronic transitions upon absorption of UV radiation: π → π* and n → π* transitions. libretexts.org

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π molecular orbital, associated with the aromatic ring's double bonds, to an antibonding π* orbital. libretexts.org These transitions are typically characterized by high molar absorptivity (ε) values, indicating they are strongly allowed, and result in intense absorption bands. libretexts.org For conjugated systems like pyridine, these absorptions are a defining feature of their UV spectrum.

n → π Transitions:* This type of transition involves promoting an electron from a non-bonding (n) orbital to an antibonding π* orbital. In this compound, the non-bonding orbital is the lone pair of electrons on the nitrogen atom. These n → π* transitions are generally of much lower intensity (lower ε value) than π → π* transitions because they are often symmetry-forbidden. libretexts.org They appear as weaker bands or shoulders, typically at longer wavelengths (lower energy), as non-bonding orbitals are higher in energy than bonding π orbitals. libretexts.org

Solvent Effects (Solvatochromism)

The polarity of the solvent in which the spectrum is measured can significantly influence the energy of these electronic transitions, leading to shifts in the wavelength of maximum absorption (λmax). This phenomenon, known as solvatochromism, provides valuable information about the change in polarity of the molecule between its ground and excited states.

Hypsochromic Shift (Blue Shift): This refers to a shift in λmax to a shorter wavelength. It is commonly observed for n → π* transitions when the solvent is changed from non-polar to polar and protic (e.g., from hexane to ethanol). Polar, hydrogen-bonding solvents can stabilize the lone pair of electrons on the nitrogen atom in the ground state, increasing the energy gap between the n and π* orbitals and thus requiring higher-energy light for the transition.

Bathochromic Shift (Red Shift): This is a shift of λmax to a longer wavelength. It is often seen with π → π* transitions. The π* excited state is typically more polar than the π ground state. Therefore, polar solvents stabilize the excited state more than the ground state, which decreases the energy gap for the transition and shifts the absorption to a longer wavelength.

Detailed Research Findings

The following table presents representative UV-Vis absorption data for related pyridine derivatives in solvents of varying polarity to demonstrate the expected effects.

| Compound | Solvent | Solvent Polarity (Relative) | Transition | λmax (nm) |

|---|---|---|---|---|

| Pyridine | Cyclohexane | Non-polar | n → π | 270 |

| Pyridine | Ethanol | Polar Protic | n → π | 257 |

| Pyridine | Cyclohexane | Non-polar | π → π | 251 |

| Pyridine | Ethanol | Polar Protic | π → π | 257 |

| 2,6-Dimethylpyridine | Methanol | Polar Protic | π → π | 262 |

| 3-Fluoropyridine | Vapour | - | π → π | 264 |

| 3-Fluoropyridine | Ethanol | Polar Protic | π → π* | 266 |

Data compiled from literature for illustrative purposes. Pyridine data is foundational and widely cited. 2,6-Dimethylpyridine and 3-Fluoropyridine data are based on values reported in spectral databases and relevant studies. researchgate.netspectrabase.com

Analysis of the data for the parent compound, pyridine, clearly shows a hypsochromic (blue) shift for the n → π* transition from 270 nm in non-polar cyclohexane to 257 nm in polar ethanol. This 13 nm shift is characteristic of the stabilization of the nitrogen lone pair by the protic solvent. Conversely, the π → π* transition shows a slight bathochromic (red) shift. For 3-Fluoropyridine, the π → π* transition shifts from 264 nm in the vapour phase to 266 nm in ethanol, demonstrating the expected bathochromic shift due to the stabilization of the π* excited state by the polar solvent. researchgate.net The methyl groups in 2,6-dimethylpyridine also influence the electronic transitions, with its π → π* absorption in methanol observed at 262 nm. spectrabase.com

Based on these findings, it is predicted that this compound would exhibit a strong π → π* absorption band around 260-270 nm, which would undergo a bathochromic shift in polar solvents. A much weaker n → π* band would be expected at a longer wavelength and would exhibit a characteristic hypsochromic shift in polar, protic solvents.

Computational Chemistry and Theoretical Investigations of 4 Fluoro 2,6 Dimethylpyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational method that determines the electronic structure of a many-body system by using the electron density as the fundamental variable, rather than the complex many-electron wave function. This approach offers a favorable balance between accuracy and computational cost, making it a cornerstone for the study of organic molecules.

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations are exceptionally useful for characterizing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and less stable.

For instance, in a study of a related compound, 2-amino-4,6-dimethylpyridine, DFT calculations were used to determine these key electronic properties. While specific values for 4-Fluoro-2,6-dimethylpyridine are not available, a similar analysis would yield the energies of its frontier orbitals. The electron-withdrawing nature of the fluorine atom at the 4-position would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted 2,6-dimethylpyridine (B142122) (2,6-lutidine).

Table 1: Illustrative Frontier Orbital Energies and Energy Gap (Calculated via DFT) Note: This data is hypothetical for this compound and is based on typical values for similar fluorinated pyridine (B92270) compounds.

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| Energy Gap (ΔE) | 5.65 |

DFT calculations are highly effective for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized molecular geometry. By minimizing the total energy of the system, the method can predict bond lengths, bond angles, and dihedral angles with high accuracy, often in close agreement with experimental data from techniques like X-ray crystallography.

For this compound, a geometry optimization calculation would start with an initial guess of the structure. The DFT algorithm would then iteratively adjust the positions of the atoms until the forces on each atom are close to zero, corresponding to a minimum on the potential energy surface. The resulting geometry would reveal the precise orientation of the fluoro and methyl groups relative to the pyridine ring. Conformational analysis could also be performed to identify different rotational isomers (conformers) and their relative energies, although the rigidity of the pyridine ring limits conformational flexibility primarily to the orientation of the methyl group hydrogens.

Table 2: Predicted Geometrical Parameters for a Pyridine Derivative (Illustrative) Source: Based on DFT calculations for substituted pyridines.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-F | 1.352 | C-C-F |

| C-N | 1.338 | C-N-C |

| C-C (ring) | 1.395 | C-C-C |

| C-CH₃ | 1.510 | H-C-H (methyl) |

Based on the HOMO and LUMO energies derived from DFT, several global chemical reactivity descriptors can be calculated to quantify the reactivity of a molecule. These descriptors provide a conceptual framework for understanding and predicting chemical behavior.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large energy gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts the maximum possible electron charge from the environment. It is calculated as ω = χ² / (2η).

Nucleophilicity: While various scales exist, it is conceptually related to the HOMO energy; a higher HOMO energy corresponds to a greater ability to donate electrons and thus higher nucleophilicity.

These descriptors would allow for a quantitative comparison of the reactivity of this compound with other related compounds.

Table 3: Illustrative Global Chemical Reactivity Descriptors (eV) Note: Calculated from the hypothetical energy values in Table 1.

| Descriptor | Formula | Value (eV) |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.825 |

| Chemical Softness (S) | 1 / η | 0.354 |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.025 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.867 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. In this compound, this region would be concentrated around the nitrogen atom due to its lone pair of electrons.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These are susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, an MEP surface would likely show a strong negative potential (red) at the nitrogen atom, making it a primary site for protonation and interaction with Lewis acids. The electron-withdrawing fluorine atom would create a region of positive potential (blue) on the C4 carbon atom to which it is attached.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful method for investigating the properties of electronic excited states. TD-DFT can predict the electronic absorption spectra of molecules by calculating the energies of vertical excitations from the ground state to various excited states.

A TD-DFT calculation for this compound would yield a set of excitation energies and their corresponding oscillator strengths. The oscillator strength is a measure of the probability of a given electronic transition occurring upon absorption of light. This data can be used to simulate the UV-Visible absorption spectrum of the molecule. Such calculations are invaluable for interpreting experimental spectra and understanding the nature of the electronic transitions involved (e.g., π → π* or n → π* transitions).

Mechanistic Pathways Elucidation via Computational Modeling

Computational modeling using DFT is a critical tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with each step. This provides a step-by-step picture of how reactants are converted into products.

For this compound, computational studies could be used to investigate a variety of potential reactions. For example, studies on the related 2,6-lutidine have explored its reactivity in "Frustrated Lewis Pairs" for activating small molecules like H₂. A similar computational study on this compound could model its reaction with a Lewis acid, calculating the energy profile for each step of the proposed mechanism. This would involve locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating the energy barrier, which determines the reaction rate. Such investigations are crucial for designing new catalysts and understanding fundamental reactivity patterns.

Quantum Chemical Calculations for Bond Dissociation Energies and Reaction Barriers

Computational quantum chemistry serves as a powerful tool for investigating the intrinsic properties of molecules, including bond dissociation energies (BDEs) and the energy barriers of reactions. These theoretical calculations provide deep insights into molecular stability, reactivity, and reaction mechanisms. For the specific compound this compound, however, detailed computational studies focusing on its bond dissociation energies and reaction barriers are not extensively available in the public scientific literature.

Despite the absence of specific data for this compound, the principles of such calculations can be understood from studies on closely related molecules, such as substituted pyridines and 2,6-lutidine (2,6-dimethylpyridine). These studies establish the methodologies and illustrate the expected electronic effects of substituents on the pyridine framework.

Methodological Approach

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a central effort in computational organic chemistry for determining reaction energies and barriers. researchgate.net Methodologies like the (RO)B3LYP procedure with a 6-311++G(2df,2p) basis set have been successfully used to compute BDEs in substituted pyridines. nih.gov For more complex systems and to achieve higher accuracy, advanced methods such as G3(MP2)B3 theory or coupled-cluster methods like CCSD(T) are often employed as benchmarks. researchgate.net The choice of the functional and basis set is crucial, as their performance can vary significantly depending on the system being studied. For instance, in studies of Lewis pair reactivity, M06-2X and M05-2X functionals with large basis sets were found to provide more accurate energetic predictions than other DFT methods. researchgate.net

Bond Dissociation Energies (BDEs) in Substituted Pyridines

Bond dissociation energy is a fundamental measure of the strength of a chemical bond. Theoretical calculations have been used to explore the BDEs of various bonds in substituted heterocyclic compounds. For example, a study on halo-heterocycles computed C-X (where X is a halogen) bond dissociation energies using B3LYP and G3B3 calculations to understand trends in palladium-catalyzed cross-coupling reactions. acs.org Such studies reveal that the position and nature of substituents significantly influence bond strengths within the aromatic ring.

Another study investigated the S-H bond dissociation enthalpies in a series of substituted 3-pyridinethiols, including derivatives with a fluorine substituent. nih.gov The findings from this research demonstrated a clear correlation between the electronic properties of the substituent and the resulting S-H BDE. While this does not directly provide data for this compound, it underscores the principle that the electron-withdrawing nature of the fluorine atom would be expected to influence the energies of bonds throughout the molecule, including the C-F, C-H (of the methyl groups), and C-N bonds.

Reaction Barriers in Related Systems

Reaction barriers, or activation energies, are critical for understanding the kinetics of a chemical process. Quantum chemical calculations are frequently used to map the potential energy surface of a reaction and identify the transition states that connect reactants to products.

Theoretical investigations into the reactivity of 2,6-lutidine, the parent compound of this compound, have been conducted in the context of its role in "frustrated Lewis pairs" (FLPs) and other reactions. researchgate.netacs.orgnih.gov For instance, in a metal-free cyclization reaction, DFT calculations revealed that the presence of 2,6-lutidine could lower the activation barrier of the rate-determining step. nih.gov

One detailed study on the reactivity of 2,6-lutidine/BR₃ Lewis pairs investigated the thermodynamics and kinetics of the heterolytic cleavage of dihydrogen. researchgate.net While not a unimolecular property of 2,6-lutidine itself, the calculated reaction barriers provide insight into its chemical behavior. For the reaction of the 2,6-lutidine•BCl₃ complex with H₂, a reaction barrier of 29.8 kcal/mol (ΔG≠) was calculated for the formation of the ion pair [LutH⁺][HBCl₃⁻]. researchgate.net

Another study on fluorinated phenylnitrenes demonstrated that fluorine substituents can raise the energy barrier for cyclization reactions. acs.org The barrier for the parent phenylnitrene was found to be 5.6 ± 0.3 kcal/mol, while for 2-fluoro- and 2,6-difluorophenylnitrene, the barriers increased to 6.7 ± 0.3 kcal/mol and 8.0 ± 1.5 kcal/mol, respectively. acs.org This suggests that a fluorine substituent on the pyridine ring of 2,6-dimethylpyridine could similarly influence the energy barriers of its reactions.

The table below presents calculated activation barriers for reactions involving the closely related compound 2,6-lutidine, illustrating the type of data that can be obtained from quantum chemical studies.

| Reaction System | Method | Calculated Activation Barrier (kcal/mol) | Reference |

| 2,6-lutidine mediated cyclization (rate-determining step) | DFT | 10.6 | nih.gov |

| Lut·BCl₃ + H₂ → [LutH⁺][HBCl₃⁻] | G3(MP2)B3 | 29.8 (ΔG≠) | researchgate.net |

This table shows data for 2,6-lutidine, not this compound, and is provided for illustrative purposes.

Advanced Applications and Material Science Contributions of 4 Fluoro 2,6 Dimethylpyridine

Role as Ligands in Catalysis

The 2,6-dimethylpyridine (B142122) (2,6-lutidine) framework is well-established in organic synthesis, often employed as a sterically hindered, non-nucleophilic base. wikipedia.org The introduction of a fluorine atom at the 4-position dramatically alters the electronic landscape of the pyridine (B92270) ring, enhancing its π-acidity and modulating its basicity. This electronic tuning is a critical strategy in the design of ligands for transition metal catalysis, allowing for the fine-control of a metal center's reactivity and selectivity.

The design of ligands around the 4-fluoro-2,6-dimethylpyridine scaffold leverages the predictable influence of its substituents. The two methyl groups at the 2 and 6 positions provide steric bulk around the nitrogen atom, which can influence the coordination geometry of a metal complex and create specific pockets for substrate binding. wikipedia.org The 4-fluoro substituent, being strongly electronegative, withdraws electron density from the pyridine ring. This modification can stabilize metal centers in low oxidation states, a crucial factor in many catalytic cycles.

Research into related fluorinated pyridine ligands demonstrates their effectiveness in creating robust and highly active catalysts. For example, titanium(IV) complexes bearing fluorinated pyridine-based ligands have been successfully used in olefin polymerization. acs.org In these systems, the fluorine atoms on the ligand framework were shown to influence catalyst activity and the molecular weight of the resulting polymers. acs.org This highlights a key principle in ligand design: the incorporation of fluorine can lead to catalysts with enhanced performance, approaching single-site behavior which allows for the production of polymers with narrow molecular weight distributions. acs.org

The 2,6-dimethylpyridine core is integral to various metal-mediated reactions. In cationic polymerization, for instance, 2,6-lutidine is used as a proton trap in initiating systems like TiCl₄ to control the reaction and produce well-defined polymers. mdpi.com Similarly, nickel(II)-catalyzed homocoupling reactions of halopyridines, such as 4-bromo-2,6-dimethylpyridine (B109321), rely on the pyridine product acting as a ligand to facilitate the catalytic cycle.

While direct examples featuring this compound as a primary ligand are emerging, the utility of the "4-fluoro-2,6-dimethyl" moiety has been demonstrated in more complex catalytic systems. A notable example is its incorporation into a 9-aryl-10-methylacridinium photoredox catalyst. The one-electron reduction potential of the catalyst was shown to be influenced by the electronic nature of the 9-aryl group, with the 4-fluoro-2,6-dimethylphenyl derivative being an effective variant.

| Catalyst / System | Role of Pyridine Derivative | Catalytic Transformation | Reference |

|---|---|---|---|

| DiCumCl/TiCl₄/2,6-lutidine | Proton Trap | Cationic Polymerization of Isobutylene | mdpi.com |

| Ni(ClO₄)₂ / DBFOX-Ph / 2,6-lutidine | Non-nucleophilic Base | Enantioselective Fluorination | ambeed.com |

| Ti(IV) complexes with 2-fluoro and 2,4,6-trifluoro pyridine-based ligands | Primary Ligand Component | Olefin Polymerization | acs.org |

In the field of asymmetric synthesis, achieving high levels of enantioselectivity is paramount. Additives often play a crucial role in these transformations. In the enantioselective fluorination of 3-(2-arylacetyl)-2-thiazolidinones catalyzed by a chiral DBFOX-Ph/Nickel(II) complex, 2,6-lutidine is employed as a non-nucleophilic base. ambeed.com Its function is presumed to be the acceleration of the tautomerization of the substrate to its enol form, which is a key step in the catalytic cycle. ambeed.com The use of 2,6-lutidine was found to be beneficial for achieving good yields and moderate to high enantioselectivities. ambeed.com

This application opens a clear avenue for this compound. Given that the basicity (pKa) of the ligand can influence the reaction environment, the lower basicity of this compound compared to its non-fluorinated analog could offer a method to fine-tune the reaction conditions. This could potentially lead to improved enantiomeric excess or altered reactivity, demonstrating its potential as a valuable tool for optimizing enantioselective catalytic systems.

Precursors for Polymeric Materials and Networks

The development of high-performance polymers for advanced applications, particularly in the aerospace and microelectronics industries, often relies on the incorporation of fluorine. Fluorinated polymers are renowned for their exceptional thermal stability, chemical resistance, and desirable dielectric properties. The use of fluorinated pyridine monomers is a promising strategy for creating such materials.

While the direct polymerization of this compound is not yet widely documented, the synthesis of fluorinated polymers from other pyridine-containing monomers provides a clear blueprint for its potential use. A primary method for synthesizing these materials is through aromatic nucleophilic substitution (SNAr) reactions. mdpi.comsemanticscholar.org Highly fluorinated pyridines, such as perfluoropyridine (PFPy), are particularly reactive towards SNAr, allowing them to function as building blocks for more complex systems. mdpi.comsemanticscholar.org

For example, fluorinated poly(ether-pyridine)s have been synthesized via polycondensation of bis-perfluoropyridine with various bisphenols. bohrium.com Similarly, a range of soluble polyimides have been prepared from novel diamine monomers containing fluorinated phenyl-pyridine units. researchgate.netnih.gov These approaches demonstrate that the C-F bond on a pyridine ring can serve as a reactive handle for polymerization. By analogy, the 4-fluoro position on this compound could undergo nucleophilic displacement to form novel polymer chains, incorporating the stable dimethylpyridine unit into the backbone. This would create a new class of semifluorinated polymers with potentially unique and valuable properties.

A major driver for incorporating fluorinated pyridine moieties into polymers is the significant enhancement of thermal stability. mdpi.com Studies on various fluorinated pyridine-containing polyimides and poly(aryl ether)s consistently show excellent thermal performance. These materials often exhibit high glass transition temperatures (Tg), in some cases ranging from 176°C to over 330°C, and outstanding thermal stability, with 5% weight loss temperatures (T₅%) frequently exceeding 500°C in a nitrogen atmosphere. researchgate.netnih.govresearchgate.net

The introduction of fluorinated groups, such as -CF₃, can also improve the solubility and processability of otherwise rigid polymers without compromising their thermal stability. researchgate.net The resulting materials are often amorphous but can show excellent thermal oxidative photostability, making them suitable for demanding applications. researchgate.net The data from these analogous systems strongly suggest that polymers derived from this compound would possess a desirable combination of high thermal stability and processability.

| Polymer Type | Glass Transition Temp. (Tg) | Decomposition Temp. (Td at 5% loss) | Reference |

|---|---|---|---|

| Fluorinated Arylene Vinylene Ether Polymer | 176-243 °C | Not specified | researchgate.net |

| Fluorinated Pyridine-Containing Polyimide | 258–312 °C | > 561 °C | researchgate.net |

| Linear Polyimide from FDAPP monomer | 264-331 °C | 580-620 °C | nih.gov |

| Poly(ether pyridine) from bis-perfluoropyridine | Not specified | 346-419 °C | mdpi.com |

Intermediates in Organic Synthesis of Complex Molecules

This compound, also known as 4-fluoro-2,6-lutidine, serves as a valuable intermediate in the organic synthesis of more complex molecular structures. Its unique combination of a fluorinated pyridine core with steric hindrance from the two methyl groups makes it a useful building block for specialized applications. The fluorine atom can significantly alter the electronic properties, basicity, and metabolic stability of target molecules, while the lutidine framework provides a specific structural and reactive profile.

Synthesis of Fluorinated Piperidines via Hydrogenation

The catalytic hydrogenation of fluoropyridines is a direct and efficient method for producing fluorinated piperidines, which are highly sought-after motifs in pharmaceutical and agrochemical research. The incorporation of fluorine into the piperidine (B6355638) scaffold can profoundly influence the conformational preferences and physicochemical properties of the resulting molecule.

The hydrogenation of the pyridine ring is a challenging transformation that often requires specific catalytic systems and conditions to achieve high yields and selectivity, especially in the presence of a fluorine substituent which can lead to undesired hydrodefluorination. researchgate.net Research has shown that various catalysts are effective for the hydrogenation of substituted pyridines. nih.govnih.gov For fluorinated pyridines, rhodium and platinum-based catalysts have demonstrated particular efficacy. For instance, the use of a rhodium oxide (Rh₂O₃) catalyst has been reported for the reduction of various unprotected pyridines under mild conditions (5 bar H₂, 40 °C). nih.gov Similarly, platinum(IV) oxide (PtO₂) in a protic solvent like glacial acetic acid is another effective catalyst for this transformation, typically requiring higher pressures (50-70 bar). nih.gov

A significant challenge in the hydrogenation of fluoropyridines is preventing catalyst poisoning by the Lewis-basic nitrogen heterocycle and avoiding the cleavage of the carbon-fluorine bond. researchgate.net The hydrogenation of 4-fluoropyridine (B1266222) precursors can provide access to cis-4-fluoropiperidine derivatives, though sometimes in reduced yields due to competing defluorination reactions. researchgate.net The choice of catalyst and reaction conditions is therefore critical to maximize the yield of the desired fluorinated piperidine.

Table 1: Representative Catalytic Systems for Pyridine Hydrogenation

| Catalyst | Solvent | Pressure (H₂) | Temperature | Substrate Scope | Citation(s) |

|---|---|---|---|---|---|

| Rhodium(III) oxide (Rh₂O₃) | 2,2,2-Trifluoroethanol (TFE) | 5 bar | 40 °C | Broad range of functionalized pyridines | nih.gov |

| Platinum(IV) oxide (PtO₂) | Glacial Acetic Acid | 50-70 bar | Not specified | Substituted pyridines | nih.gov |

| Palladium on Carbon (Pd/C) | Acetic Acid | 1 atm (balloon) | Room Temp. | Various heteroarenes including pyridine | google.com |

Building Blocks for Nitrogen Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and materials. nih.govimperial.ac.uknih.gov Compounds like this compound serve as "building blocks," which are molecular fragments used in the assembly of these more complex structures. nih.gov The 2,6-dimethylpyridine (lutidine) scaffold is particularly useful when a sterically hindered, non-nucleophilic base is required during a chemical transformation. google.comchim.it

While direct examples detailing the use of this compound are specialized, the application of its close analog, 2,6-lutidine, in complex synthesis highlights its potential role. For example, 2,6-lutidine is employed as an organic base in a multi-step process to synthesize 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine, a key intermediate in the manufacture of the complex drug molecule NT-814. google.com In such syntheses, the lutidine facilitates specific chemical steps without interfering with other reactive sites in the molecule. The presence of a fluorine atom at the 4-position, as in this compound, adds another layer of functionality, allowing for the introduction of fluorine into the final target molecule, which is a common strategy in medicinal chemistry to enhance drug properties. nih.gov

Furthermore, the reactivity of the methyl groups on the lutidine ring can be exploited. Condensation reactions involving 2,6-dimethylpyridine and aldehydes can be used to construct larger molecular frameworks, demonstrating another route through which these building blocks contribute to molecular diversity. rsc.org

Development of Chemical Probes and Indicators

The unique properties of the fluorine atom, particularly its high sensitivity in Nuclear Magnetic Resonance (NMR) spectroscopy, make it an excellent nucleus for creating chemical probes. This compound derivatives have been specifically investigated for their potential as ¹⁹F NMR pH indicators. chim.itnih.gov

Research has focused on the synthesis and evaluation of compounds like 4-(fluoromethyl)-2,6-dimethylpyridine for this purpose. chim.itnih.gov In these probes, the chemical environment of the fluorine atom changes depending on the protonation state of the pyridine nitrogen. This change can be detected as a shift in the fluorine's resonance frequency in the ¹⁹F NMR spectrum. An effective pH probe requires a significant change in this chemical shift over a biologically relevant pH range.

Studies have shown that 4-(fluoromethyl)-2,6-dimethylpyridine exhibits a large ¹⁹F chemical shift sensitivity to pH changes (~2.6 ppm), has a suitable pKa value of 6.3, and possesses good water solubility. chim.itnih.gov These characteristics make it a promising candidate for a ¹⁹F NMR pH indicator, which could be used for non-invasive pH measurements in biological systems. nih.gov The choice of a 2,6-dimethylpyridine core is strategic, as the methyl groups can influence the pKa and solubility of the probe. chim.itnih.gov

Table 2: Comparison of Fluorinated Pyridine pH Indicators

| Compound | Key Properties | Application | Citation(s) |

|---|---|---|---|

| 4-(Fluoromethyl)-2,6-dimethylpyridine | Large ¹⁹F chemical shift sensitivity (~2.6 ppm), suitable pKa (6.3), good water solubility. | ¹⁹F NMR pH Indicator | chim.itnih.gov |

Derivatization and Functionalization Strategies of 4 Fluoro 2,6 Dimethylpyridine

Alkylation and Arylation Reactions on the Pyridine (B92270) Ring and Side Chains

The introduction of alkyl and aryl groups onto the 4-fluoro-2,6-dimethylpyridine scaffold can be achieved through several synthetic methodologies, targeting either the pyridine ring or the methyl side chains.

Ring Functionalization:

Direct C-H alkylation and arylation of the pyridine ring are challenging due to the inherent electron-deficient nature of the heterocycle. However, advances in catalysis have provided pathways to achieve such transformations.

Palladium-Catalyzed C-H Arylation: Palladium-catalyzed cross-coupling reactions represent a powerful tool for the direct arylation of pyridines. While specific examples for this compound are not extensively documented, related transformations on other pyridine derivatives suggest that C-H activation at the C-3 and C-5 positions could be feasible. These reactions typically employ a palladium catalyst, a suitable ligand, a base, and an aryl halide or its equivalent. The directing effect of the substituents and the electronic properties of the pyridine ring play a crucial role in determining the regioselectivity of the arylation.

Regiodivergent Alkylation: Recent methodologies have enabled the regiodivergent alkylation of pyridines, allowing for selective functionalization at either the C-2 or C-4 position. These methods often utilize alkyllithium reagents in combination with specific activators and solvents to control the site of addition rsc.org. For this compound, the C-4 position is already substituted; thus, functionalization would be directed to other available positions, likely influenced by the existing substituents.

Side Chain Functionalization:

The methyl groups at the C-2 and C-6 positions offer alternative sites for alkylation and arylation through deprotonation-alkylation strategies.